molecular formula C22H23N7O2S B2516968 N-(3-Imidazol-1-ylpropyl)-2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]acetamide CAS No. 952882-35-8

N-(3-Imidazol-1-ylpropyl)-2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]acetamide

Cat. No.: B2516968
CAS No.: 952882-35-8
M. Wt: 449.53
InChI Key: SXRAATAODAEKDX-UHFFFAOYSA-N
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Description

“N-(3-Imidazol-1-ylpropyl)-2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]acetamide” is a chemical compound with the molecular formula C22H23N7O2S and a molecular weight of 449.53. It is a derivative of pyrrolo[2,3-f]indazole and 2,4,5,10-tetrazatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8,11-pentaene .

Scientific Research Applications

Imaging and Diagnostic Probes

Compounds with imidazole derivatives have been synthesized for potential use in imaging and diagnostic applications. For example, a study on the synthesis of substituted [123I]imidazo[1,2-α]pyridines aimed to develop probes for studying peripheral benzodiazepine receptors using SPECT imaging. Such compounds, due to their high affinity and selective ligand properties, could be useful in vivo studies of receptors involved in various diseases, including neurodegenerative disorders (A. Katsifis, et al., 2000).

Anticancer Activity

The synthesis and evaluation of thiazole derivatives, including those with imidazole rings, have shown anticancer activities. These compounds were tested against human lung adenocarcinoma cells and exhibited selectivity and apoptosis induction capabilities, suggesting their potential use as anticancer agents (A. Evren, et al., 2019).

Antioxidant Activity

Amidomethane sulfonyl-linked bis heterocycles, including imidazole derivatives, have been prepared and tested for antioxidant activity. Such compounds have shown promising results, indicating their potential in combating oxidative stress-related diseases (Bhanu Prakash Talapuru, et al., 2014).

Antimicrobial Agents

Imidazole derivatives have also been synthesized and evaluated for their antimicrobial activities. These compounds have been tested against various bacterial strains, including resistant strains, showing significant antibacterial activity and suggesting their application in developing new antimicrobial agents (K. Chkirate, et al., 2019).

Metabolic Stability Improvements

Research into the structural modifications of imidazole-based compounds has aimed at improving their metabolic stability, which is crucial for the development of pharmaceuticals with better pharmacokinetic profiles. Such studies have explored various heterocyclic analogues as alternatives to improve stability and maintain or enhance biological activity (Markian M Stec, et al., 2011).

Mechanism of Action

This compound is reported to be a modulator of alpha-1-antitrypsin, and it has been studied for treating alpha-1-antitrypsin deficiency (AATD) . Alpha-1-antitrypsin is a protein that protects the lungs from damage caused by an enzyme called neutrophil elastase. In AATD, the lack of alpha-1-antitrypsin allows neutrophil elastase to destroy alveoli, leading to lung disease.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O2S/c1-15-4-2-5-16(10-15)29-20-18(12-25-29)21(31)28-17(13-32-22(28)26-20)11-19(30)24-6-3-8-27-9-7-23-14-27/h2,4-5,7,9-10,12,14,17H,3,6,8,11,13H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRAATAODAEKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)N4C(CSC4=N3)CC(=O)NCCCN5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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